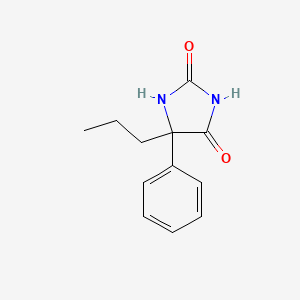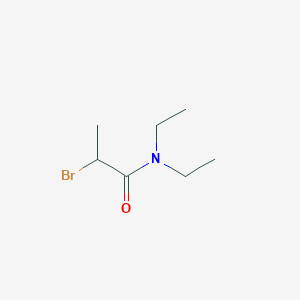
Methyl cyclobutanecarboxylate
Descripción general
Descripción
Methyl cyclobutanecarboxylate is a chemical compound with the molecular formula C6H10O2 . It is also known as cyclobutanecarboxylic acid methyl ester . The compound is colorless to almost colorless and exists in a liquid state .
Molecular Structure Analysis
The molecular structure of Methyl cyclobutanecarboxylate consists of 6 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The InChI Key for the compound is CBTGNLZUIZHUHY-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Methyl cyclobutanecarboxylate has a molecular weight of 114.14 . It has a density of 1.1±0.1 g/cm3, a boiling point of 138.7±8.0 °C at 760 mmHg, and a flash point of 30.1±6.0 °C . The compound also has a molar refractivity of 29.4±0.3 cm3 .
Aplicaciones Científicas De Investigación
Pharmaceuticals
Methyl cyclobutanecarboxylate: is utilized in the pharmaceutical industry for the synthesis of complex molecules. Its structure is pivotal in creating compounds that require a cyclobutane ring, which is often found in drugs with potent biological activity .
Organic Synthesis
In organic chemistry, Methyl cyclobutanecarboxylate serves as a versatile building block. It’s used to introduce the cyclobutane moiety into larger molecules, which can be crucial for the development of new synthetic routes and methodologies .
Material Science
This compound finds applications in material science due to its chemical properties. It can be used to modify the surface properties of materials or as a precursor for synthesizing new materials with desired physical and chemical characteristics .
Agriculture
While direct applications in agriculture are not well-documented, the derivatives of Methyl cyclobutanecarboxylate could potentially be used in the development of agricultural chemicals or as intermediates in the synthesis of compounds that affect plant growth and development .
Chemical Research
Methyl cyclobutanecarboxylate: is a subject of interest in chemical research for its potential to contribute to the understanding of cyclobutane chemistry. It’s studied for its reactivity patterns, stability, and potential as an intermediate in various chemical reactions .
Industrial Uses
Industrially, it may be used in the production of specialty chemicals where the cyclobutane structure is desired. Its applications could range from the synthesis of polymers to the creation of fragrances and flavors .
Safety and Hazard Analysis
Understanding the safety profile of Methyl cyclobutanecarboxylate is crucial for its handling and use in research. It’s studied for its flammability, toxicity, and appropriate storage conditions to ensure safe industrial and laboratory practices .
Analytical Chemistry
As an analytical standard, Methyl cyclobutanecarboxylate can be used to calibrate instruments or validate analytical methods, ensuring accuracy and precision in chemical analysis across various research fields .
Safety and Hazards
Methyl cyclobutanecarboxylate is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
methyl cyclobutanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-8-6(7)5-3-2-4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTGNLZUIZHUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227312 | |
| Record name | Cyclobutanecarboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl cyclobutanecarboxylate | |
CAS RN |
765-85-5 | |
| Record name | Cyclobutanecarboxylic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL CYCLOBUTANECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the heat of vaporization of methyl cyclobutanecarboxylate and what does this tell us about the molecule?
A1: The heat of vaporization (ΔHv0) of methyl cyclobutanecarboxylate was measured to be 44.72 ± 0.09 kJ mol−1 at 25°C using vaporization calorimetry []. This value provides insight into the energy required to overcome intermolecular forces present in the liquid phase and transition into the gaseous phase. A higher heat of vaporization generally indicates stronger intermolecular forces. Researchers can use this value to understand the molecule's physical properties and behavior in various conditions.
Q2: How does the reactivity of cyclobutyl cyanide and ethylcyclobutane compare to cyclobutane in isodesmic reactions, and what does this suggest about ring strain?
A2: Research suggests that cyclobutyl cyanide and ethylcyclobutane display differing reactivity compared to cyclobutane in isodesmic reactions with ethane []. While the specific reaction with cyclobutyl cyanide was found to be more exothermic, the reaction involving ethylcyclobutane was less exothermic than the corresponding reaction with cyclobutane. This difference in reaction enthalpy (ΔH) suggests that the presence of substituents on the cyclobutane ring can significantly impact its ring strain and consequently its reactivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B1266525.png)
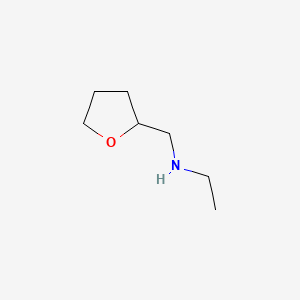

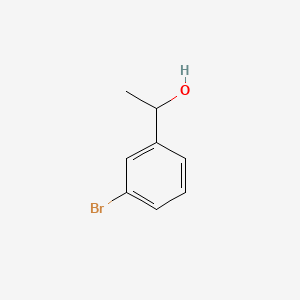
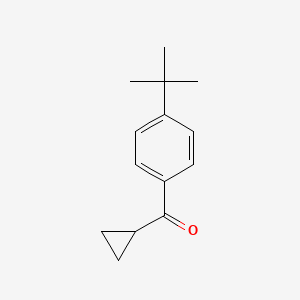
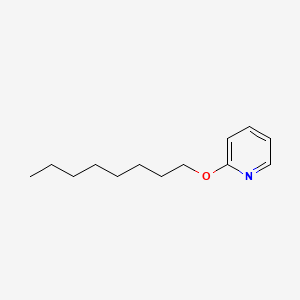
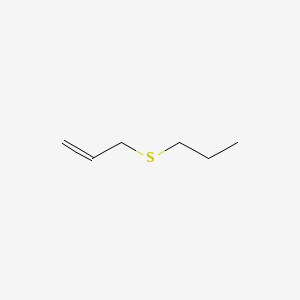
![8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1266537.png)


